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Compound of Interest

Compound Name: ML-00253764 hydrochloride

Cat. No.: B10769235

In-Depth Technical Guide: ML-00253764
Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML-00253764 hydrochloride, a
selective, non-peptide antagonist of the Melanocortin 4 Receptor (MC4R). This document
detalils its receptor binding affinity, mechanism of action, and the experimental protocols utilized
for its characterization, offering valuable insights for researchers in pharmacology and drug
development.

Core Compound Profile
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Compound Name ML-00253764 hydrochloride

2-[2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-3-

Chemical Name fluorophenyl]-4,5-dihydro-1H-imidazole
hydrochloride[1]

Molecular Formula C1sH18BrFN20 « HCI

Molecular Weight 413.71 g/mol [1]

Primary Target Melanocortin 4 Receptor (MC4R)[1][2][3]
Small molecule, non-peptide antagonist[1][2];

Compound Type

also described as an inverse agonist[4]

Key Characteristics Brain penetrant[1][2]

Receptor Binding Affinity and Potency

ML-00253764 hydrochloride demonstrates selectivity for the MC4R over other melanocortin
receptor subtypes, specifically MC3R and MC5R. The binding affinity and functional potency
have been quantified through various assays, with the key data summarized below.

Parameter Receptor Subtype Value (UM) Reference
Ki (Inhibition

hMC4R 0.16 [21[5]
Constant)

ICso0 (Half maximal

inhibitory hMC4R 0.103 [2]
concentration)

hMC4R 0.32 [11[5]

hMC3R 0.81 [1][5]

hMC5R 2.12 [11[5]

Table 1: Binding affinity (Ki) and inhibitory concentration (ICso) of ML-00253764 hydrochloride
for human melanocortin receptors (hMCR).
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Mechanism of Action and Signaling Pathways

ML-00253764 hydrochloride functions as an antagonist of the MC4R, a G protein-coupled
receptor (GPCR). Its mechanism of action involves the modulation of downstream signaling
cascades. The classical MC4R signaling pathway proceeds through the coupling to a
stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in
intracellular cyclic adenosine monophosphate (CAMP) and subsequent activation of Protein
Kinase A (PKA).[4] ML-00253764 has been shown to decrease cCAMP accumulation in MC4R-
expressing HEK293 cells.[1][5]

Furthermore, MC4R activation can influence other signaling pathways, including the mitogen-
activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. Studies
have demonstrated that ML-00253764 can inhibit the phosphorylation of ERK1/2 and Akt,
leading to anti-proliferative and pro-apoptotic effects in certain cancer cell lines.[3][6]

MCA4R Signaling Pathways
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MCA4R signaling pathways and the inhibitory action of ML-00253764.

Experimental Protocols

Detailed methodologies for the characterization of ML-00253764 hydrochloride are outlined
below, based on cited literature.
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In Vitro Assays

1. Receptor Binding Assays (Displacement Assay)
e Objective: To determine the binding affinity of ML-00253764 for melanocortin receptors.
e Cell Lines: HEK293 cells stably expressing human MC3-R, MC4-R, or MC5-R.
o Methodology:
o Membrane preparations from the engineered HEK293 cells are utilized.

o Aradiolabeled agonist, [Nle*,D-Phe’]-a-melanocyte stimulating hormone ([NDP]-a-MSH),
is used as the competing ligand.

o Increasing concentrations of ML-00253764 are incubated with the cell membranes and the
radiolabeled agonist.

o The displacement of the radiolabeled agonist by ML-00253764 is measured to determine
the ICso value.[2]

2. CAMP Production Assay

o Objective: To assess the functional antagonist activity of ML-00253764.
e Cell Lines: MC4R-expressing HEK293 cell membranes.[2][5]

o Methodology:

o MCA4R-expressing cell membranes are treated with the agonist [NDP]-a-MSH to induce
CAMP production.

o ML-00253764 is added at various concentrations (e.g., 100 uM) to measure its ability to
inhibit agonist-induced cAMP synthesis.[2][5]

o CAMP levels are quantified using standard methods, such as enzyme-linked
immunosorbent assay (ELISA).

3. Cell Proliferation and Apoptosis Assays
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o Objective: To evaluate the anti-cancer effects of ML-00253764.

e Cell Lines: Human glioblastoma cells (U-87 and U-118) and melanoma cells (A-2058 and
WM 266-4).[3][6]

» Methodology:

o Proliferation Assay: Cells are seeded and treated with a range of ML-00253764
concentrations (e.g., 0.001-50 uM) for specified durations (e.g., 24, 48, or 72 hours).[3]
Cell viability is assessed using methods like the trypan blue dye exclusion assay. The ICso
for cell proliferation is then calculated.

o Apoptosis Assay: Cells are treated with ML-00253764, and apoptosis is evaluated using
techniques such as flow cytometry to detect apoptotic markers or by assessing the activity
of caspases.

4. Western Blotting for Phosphorylation Status

Obijective: To investigate the effect of ML-00253764 on intracellular signaling pathways.

Cell Lines: Human glioblastoma (U-87, U-118) and melanoma (A-2058) cells.[6]

Methodology:
o Cells are treated with ML-00253764 for various time points and at different concentrations.
o Cell lysates are prepared, and proteins are separated by SDS-PAGE.

o Proteins are transferred to a membrane and probed with primary antibodies specific for
phosphorylated and total ERK1/2 and Akt.

o The levels of phosphorylated proteins are quantified and normalized to the total protein
levels to determine the extent of inhibition.[6]

General Experimental Workflow for In Vitro
Characterization
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A generalized workflow for the in vitro characterization of ML-00253764.

In Vivo Studies

+ Objective: To assess the in vivo efficacy of ML-00253764 in disease models.
¢ Animal Models:
o CT-26 tumor-bearing BALB/c mice to evaluate effects on tumor-induced weight loss.[2]

o U-87 xenografted nude mice to assess anti-tumor activity.[3][6]
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o Administration: Subcutaneous injection at varying doses (e.g., 3, 10, or 30 mg/kg) and
schedules (e.g., once daily).[2][3]

o Parameters Measured:

o

Tumor volume and growth inhibition.

[¢]

Body weight and changes in lean body mass.

[¢]

Food intake.[1]

[e]

Tolerability and any adverse effects.

Conclusion

ML-00253764 hydrochloride is a potent and selective MC4R antagonist with well-
characterized binding affinities and a defined mechanism of action. Its ability to modulate key
signaling pathways, such as the cAMP and MAPK/ERK cascades, underscores its therapeutic
potential in various contexts, including oncology and metabolic disorders. The experimental
protocols detailed herein provide a robust framework for the continued investigation and
development of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ML 00253764 hydrochloride | Melanocortin (MC) Receptors | Tocris Bioscience
[tocris.com]

2. medchemexpress.com [medchemexpress.com]

3. medchemexpress.com [medchemexpress.com]

4. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.medchemexpress.com/ml-00253764-hydrochloride.html
https://www.medchemexpress.com/ml00253764.html
https://www.tocris.com/products/ml-00253764-hydrochloride_4854
https://www.benchchem.com/product/b10769235?utm_src=pdf-body
https://www.benchchem.com/product/b10769235?utm_src=pdf-custom-synthesis
https://www.tocris.com/products/ml-00253764-hydrochloride_4854
https://www.tocris.com/products/ml-00253764-hydrochloride_4854
https://www.medchemexpress.com/ml-00253764-hydrochloride.html
https://www.medchemexpress.com/ml00253764.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3365848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3365848/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 5. caymanchem.com [caymanchem.com]

e 6. Melanocortin Receptor-4 and Glioblastoma Cells: Effects of the Selective Antagonist
ML00253764 Alone and in Combination with Temozolomide In Vitro and In Vivo - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [ML-00253764 hydrochloride target receptor binding
affinity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10769235#mI-00253764-hydrochloride-target-
receptor-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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